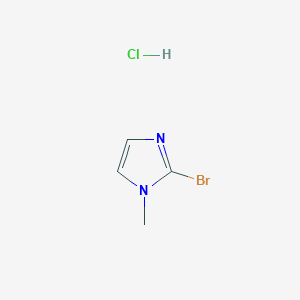
2-Bromo-1-methyl-1H-imidazole hydrochloride
Vue d'ensemble
Description
2-Bromo-1-methyl-1H-imidazole hydrochloride is a chemical compound with the CAS Number: 913836-21-2 . It has a molecular weight of 197.46 . This compound is used in pharmaceuticals, drug candidates, ligands for transition metal catalysts, and other molecular functional materials .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-methyl-1H-imidazole hydrochloride is represented by the linear formula C4H6BrClN2 . The InChI code for this compound is 1S/C4H5BrN2.ClH/c1-7-3-2-6-4(7)5;/h2-3H,1H3;1H .Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-1-methyl-1H-imidazole hydrochloride are not available, it’s known that decomposition can lead to the release of irritating gases and vapors, including Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), and Hydrogen bromide .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-1-methyl-1H-imidazole hydrochloride include a molecular weight of 197.46 , a boiling point of 172 °C , and a density of 1.649 g/mL at 25 °C . The compound is solid in form .Applications De Recherche Scientifique
Pharmaceutical Synthesis
2-Bromo-1-methyl-1H-imidazole hydrochloride is utilized in the pharmaceutical industry for the synthesis of various drug candidates. One specific application is in the creation of N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine through C-N coupling with p-anisidine. This process is a crucial step in developing compounds with potential therapeutic effects .
Ligand for Transition Metal Catalysts
This compound serves as a ligand in forming bimetallic platinum(II) complexes. Such complexes have shown potent cytotoxic activity , which is significant in the research of cancer therapies. The ability to form stable complexes with metals makes it valuable for exploring new treatments .
Anti-tubercular Activity
In the field of anti-tuberculosis research, 2-Bromo-1-methyl-1H-imidazole has been used to synthesize imidazo[2,1-b][1,3,4]thiadiazole derivatives. These derivatives have been evaluated for their activity against Mycobacterium tuberculosis , and their minimum inhibitory concentration (MIC) values have been determined, indicating its potential as a scaffold for anti-tubercular drugs .
Regiocontrolled Synthesis of Substituted Imidazoles
The compound is also pivotal in the regiocontrolled synthesis of substituted imidazoles, which are key components in functional molecules used in various everyday applications. The ability to control the regiochemistry of imidazole synthesis opens up possibilities for creating highly specific molecules for diverse applications .
Safety and Hazards
Orientations Futures
2-Bromo-1-methyl-1H-imidazole hydrochloride has potential applications in the synthesis of various compounds. For instance, it can be used in the synthesis of N-(4-methoxyphenyl)-1-methyl-1H-imidazole-2-amine via C-N coupling with p-anisidine . It can also be used to create a ligand which can form a bimetallic platinum(II) complex with potent cytotoxic activity .
Mécanisme D'action
Target of Action
It has been used in the synthesis of compounds such as n-(4-methoxyphenyl)-1-methyl-1h-imidazol-2-amine and 1,2-bis[2-methyl-5-(1-methyl-1h-imidazol-2-yl)-3-thienyl]-cyclopentene . These compounds have been reported to form bimetallic platinum(II) complexes with potent cytotoxic activity .
Mode of Action
It is known to participate in c-n coupling reactions, which are key steps in the synthesis of various bioactive compounds .
Biochemical Pathways
The compounds synthesized using it have shown potential in the field of medicinal chemistry, particularly in the development of cytotoxic agents .
Result of Action
It is used in the synthesis of compounds that have shown potent cytotoxic activity .
Action Environment
Like many other chemicals, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Propriétés
IUPAC Name |
2-bromo-1-methylimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2.ClH/c1-7-3-2-6-4(7)5;/h2-3H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGJSNIPVUHEIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657455 | |
| Record name | 2-Bromo-1-methyl-1H-imidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-methyl-1H-imidazole hydrochloride | |
CAS RN |
913836-21-2 | |
| Record name | 1H-Imidazole, 2-bromo-1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-methyl-1H-imidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Benzo[B]thiophen-2-YL)-2-oxoacetaldehyde hydrate](/img/structure/B1519806.png)




![1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid](/img/structure/B1519813.png)






